Sub-Nanomolar D2 Receptor Affinity vs. Structurally Similar Benzamide Ligands
N-(1-Benzylpiperidin-4-yl)-2,3-dimethoxybenzamide binds to the rat dopamine D2 receptor with a Ki of 0.630 nM, placing it among the highest-affinity benzamide ligands for this target [1]. The fluorinated analog MBP (2,3-dimethoxy-N-[1-(4-fluorobenzyl)piperidin-4-yl]benzamide) exhibits a Ki range of 1–8 nM across D2 subtypes [2], meaning the unsubstituted benzyl compound shows up to ~12‑fold greater affinity at D2. The 2,4‑dichloro analog BPDBA is reported to have no significant D2 activity [3], representing a complete loss of D2 engagement driven solely by benzamide ring substitution pattern.
| Evidence Dimension | D2 dopamine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.630 nM (rat striatal D2 receptor; [¹²⁵I]-NCQ 298 displacement assay) |
| Comparator Or Baseline | MBP: Ki = 1–8 nM (human D2 subtypes; [³H]spiperone displacement). BPDBA: no significant D2 activity reported. |
| Quantified Difference | ~1.6–12.7‑fold higher affinity vs. MBP; >1000‑fold selectivity gain vs. BPDBA |
| Conditions | Rat striatal tissue homogenate or human recombinant receptors; radioligand binding assays at 25–37 °C |
Why This Matters
For D2‑receptor‑focused studies, the target compound provides greater binding potency than the commonly used fluorinated analog MBP, enabling lower working concentrations and potentially higher signal‑to‑noise ratios in in vitro assays.
- [1] BindingDB. BDBM50007525 (CHEMBL123282): N-(1-Benzyl-piperidin-4-yl)-2,3-dimethoxy-benzamide – Affinity Data (D2 Ki). View Source
- [2] Mach RH, et al. Comparison of two fluorine-18 labeled benzamide derivatives that bind reversibly to dopamine D2 receptors. Synapse. 1995;19(3):177-87. View Source
- [3] Kragholm B, et al. Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1). Biochem Pharmacol. 2013;86(4):521-8. PMID: 23792119. View Source
